molecular formula C9H13N3OS B2939188 (E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 338400-18-3

(E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No. B2939188
CAS RN: 338400-18-3
M. Wt: 211.28
InChI Key: PYZMLGRAEJGXIX-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one, commonly referred to as 3DMAT, is a synthetic compound that has been gaining attention as a potential therapeutic agent due to its ability to modulate the activity of certain enzymes and proteins. 3DMAT has been studied in both in vitro and in vivo models, and has been found to have a variety of potential applications in scientific research.

Scientific Research Applications

3DMAT has been studied as a potential therapeutic agent due to its ability to modulate the activity of certain enzymes and proteins. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, 3DMAT has been found to modulate the activity of the enzyme fatty acid amide hydrolase, which is involved in the breakdown of the neurotransmitter anandamide. Furthermore, 3DMAT has been found to regulate the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.

Mechanism of Action

The mechanism of action of 3DMAT is not yet fully understood, however, it is believed to act by binding to and modulating the activity of certain enzymes and proteins. It has been found to bind to the active sites of enzymes and proteins, and to inhibit their activity, thus modulating their activity. Additionally, 3DMAT has been found to bind to the allosteric sites of enzymes and proteins, and to activate or inhibit their activity, thus modulating their activity.
Biochemical and Physiological Effects
3DMAT has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, thus increasing the levels of acetylcholine in the brain. Additionally, it has been found to inhibit the enzyme cyclooxygenase-2, thus decreasing the production of prostaglandins. Furthermore, 3DMAT has been found to modulate the activity of the enzyme fatty acid amide hydrolase, thus increasing the levels of anandamide in the body. Lastly, 3DMAT has been found to regulate the activity of the enzyme cytochrome P450, thus modulating the metabolism of drugs and other xenobiotics.
Advantages and Limitations for Laboratory Experiments
The use of 3DMAT in laboratory experiments has several advantages and limitations. One of the advantages is that it is a relatively inexpensive compound, making it an attractive option for laboratory experiments. Additionally, 3DMAT is a relatively stable compound, making it suitable for use in laboratory experiments. Furthermore, 3DMAT is a water-soluble compound, making it suitable for use in aqueous solutions. Lastly, 3DMAT is a non-toxic compound, making it safe for use in laboratory experiments.
The main limitation of 3DMAT is that its mechanism of action is not fully understood, making it difficult to predict its effects in laboratory experiments. Additionally, 3DMAT is not a very potent compound, making it difficult to achieve significant results in laboratory experiments. Furthermore, 3DMAT has a relatively short half-life, making it difficult to maintain its effects in laboratory experiments. Lastly, 3DMAT is not widely available, making it difficult to obtain for laboratory experiments.

Future Directions

The potential future directions of 3DMAT include further research into its mechanism of action, its potential therapeutic applications, and its potential uses in drug development. Additionally, further research into its potential side effects and interactions with other compounds is needed. Furthermore, further research into its potential uses in laboratory experiments, such as its potential as a research tool, is needed. Lastly, further research into its potential uses in drug delivery systems is needed.

Synthesis Methods

3DMAT can be synthesized via several methods, including the use of a Grignard reaction, a Knoevenagel condensation, or an Ugi four-component reaction. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form an alkoxide, which is then reacted with a thiazole to form 3DMAT. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reacted with a thiazole to form 3DMAT. The Ugi four-component reaction involves the simultaneous reaction of an aldehyde or ketone, an amine, an isocyanide, and a thiazole to form 3DMAT.

properties

IUPAC Name

(E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-10-9-11-6-8(14-9)7(13)4-5-12(2)3/h4-6H,1-3H3,(H,10,11)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZMLGRAEJGXIX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC=C(S1)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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